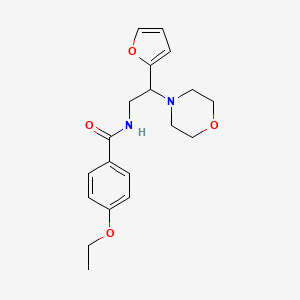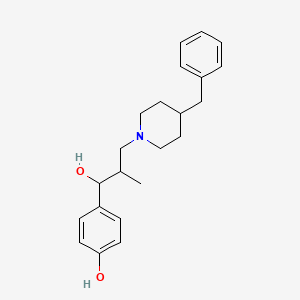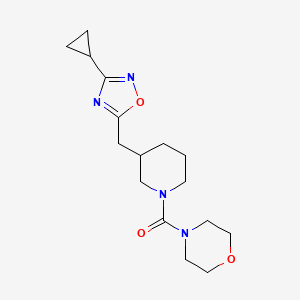![molecular formula C14H14ClN5O2S B2564657 N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1286713-48-1](/img/structure/B2564657.png)
N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a sulfonamide group, and a chloro-substituted aromatic ring . Compounds with these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The presence of the sulfonamide group and the chloro-substituted aromatic ring would also contribute to the overall structure.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups. For example, the sulfonamide group might undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Research on derivatives of the compound has shown promising antibacterial and antifungal activities. For instance, studies on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have demonstrated antimicrobial activity against organisms like E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013).
Anti-asthmatic Activities
Another study focused on the synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their potential to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series were found to possess potent anti-asthmatic activity, highlighting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anti-HIV and Anticancer Activity
Compounds similar to N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide have been investigated for their anti-HIV and anticancer activities. One study found that certain derivatives exhibited moderate to high anti-HIV activity and anticancer effects, suggesting a promising avenue for future research in the development of novel therapeutic agents (Brzozowski, 1998).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural characterization of related compounds, including studies involving density functional theory calculations, Hirshfeld surface studies, and energy frameworks. These studies contribute to a deeper understanding of the molecular structure and potential reactivity of such compounds (Sallam et al., 2021).
Antimicrobial Evaluation
New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the versatility of related compounds in developing new antimicrobial agents. Some derivatives displayed pronounced activity, underscoring the potential for further research in this area (Bhuiyan et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
This compound: interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition blocks the production of prostaglandins, thereby mediating its anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting COX enzymes, This compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The molecular and cellular effects of This compound ’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, which are typically mediated by these compounds .
Propriétés
IUPAC Name |
N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-10-2-4-11(5-3-10)23(21,22)16-9-8-14-18-17-13-7-6-12(15)19-20(13)14/h2-7,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPNKSJKGLOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

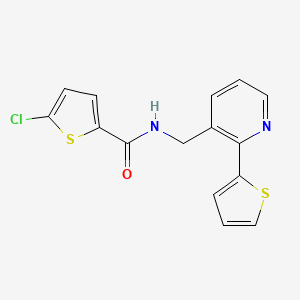

![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)
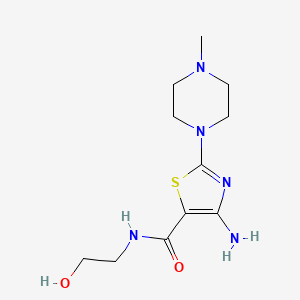
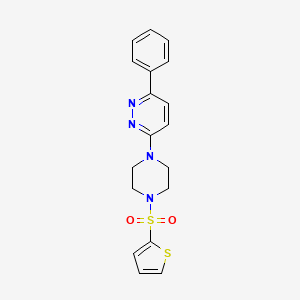

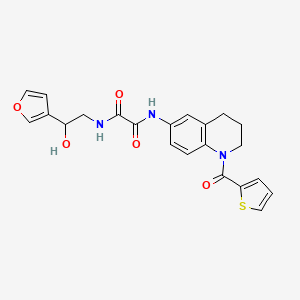
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
